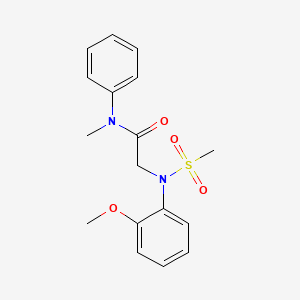![molecular formula C18H26N2O3S B4734073 3-methyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine](/img/structure/B4734073.png)
3-methyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine
Übersicht
Beschreibung
3-methyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine is a chemical compound that is commonly referred to as MPBS. This compound is of significant interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
MPBS has several potential applications in scientific research. One of the most significant applications is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. MPBS has been shown to have potential as an anti-inflammatory agent, and it has also been investigated for its potential as a treatment for Alzheimer's disease.
Wirkmechanismus
The mechanism of action of MPBS is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. By inhibiting COX-2, MPBS may be able to reduce inflammation and pain.
Biochemical and Physiological Effects
MPBS has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, and it has also been shown to improve cognitive function. MPBS has also been shown to have antioxidant properties, which may help to protect cells from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MPBS for lab experiments is its potential as a lead compound for the development of new drugs. Its anti-inflammatory and cognitive-enhancing properties make it an attractive target for drug development. However, there are also limitations to its use in lab experiments. For example, the synthesis of MPBS is a complex process, which may make it difficult to produce in large quantities. Additionally, its mechanism of action is not fully understood, which may make it difficult to develop drugs based on its structure.
Zukünftige Richtungen
There are several future directions for research on MPBS. One area of research is the development of new drugs based on its structure. Another area of research is the investigation of its potential as a treatment for Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and its effects on the body. Overall, MPBS is a compound with significant potential for scientific research, and further investigation is needed to fully understand its properties and applications.
Eigenschaften
IUPAC Name |
(3-methylpiperidin-1-yl)-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-14-6-5-9-19(13-14)18(21)16-8-7-15(2)17(12-16)24(22,23)20-10-3-4-11-20/h7-8,12,14H,3-6,9-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPULIKQFQLESQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylpiperidin-1-yl)[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-ethyl-3,4,9-trimethyl-7-(2-methyl-2-propen-1-yl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4733990.png)
![1-(3-chloro-2-methylphenyl)-5-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4733991.png)
![{4-[2-(aminocarbonothioyl)carbonohydrazonoyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B4733996.png)
![3,4-difluoro-N-{[(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}benzamide](/img/structure/B4734026.png)

![[5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B4734056.png)
![1-methyl-3-[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4734063.png)

![1-(2,6-dichlorobenzyl)-4-[(2,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B4734080.png)


![N,N-dicyclohexyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4734089.png)
![4-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B4734091.png)
